molecular formula C14H10Br2 B14081644 Dibromostilbene CAS No. 32047-17-9

Dibromostilbene

Cat. No.: B14081644
CAS No.: 32047-17-9
M. Wt: 338.04 g/mol
InChI Key: XNJYRGMCZCPTJE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Dibromostilbene is an organic compound with the chemical formula C14H10Br2. It is a derivative of stilbene, where two bromine atoms are substituted at the 4 and 4’ positions of the stilbene molecule. This compound is known for its unique chemical properties and has found applications in various fields, including chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: Dibromostilbene can be synthesized through several methods. One common method involves the bromination of trans-stilbene. The reaction typically uses bromine (Br2) as the brominating agent in an organic solvent such as dichloromethane. The reaction proceeds via an addition mechanism, where bromine adds across the double bond of trans-stilbene to form this compound .

Industrial Production Methods: In industrial settings, this compound is often produced using a similar bromination process but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of environmentally friendly solvents and reagents is also considered to minimize the environmental impact .

Chemical Reactions Analysis

Types of Reactions: Dibromostilbene undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Substitution: Reagents such as sodium iodide (NaI) in acetone can be used for halogen exchange reactions.

    Elimination: Strong bases like KOH in ethanol are commonly used for dehydrohalogenation.

    Oxidation/Reduction: Specific oxidizing or reducing agents are chosen based on the desired transformation.

Major Products:

Scientific Research Applications

Dibromostilbene has several applications in scientific research:

Mechanism of Action

The mechanism of action of dibromostilbene involves its interaction with molecular targets through its bromine atoms. In elimination reactions, this compound undergoes a bimolecular elimination (E2) mechanism, where a strong base abstracts a proton, leading to the formation of a double bond and the elimination of bromide ions . This mechanism is characterized by a single transition state and is influenced by the steric and electronic properties of the molecule.

Comparison with Similar Compounds

Uniqueness: Dibromostilbene is unique due to its specific substitution pattern and the resulting chemical properties. Its ability to undergo various chemical reactions and its applications in different fields make it a valuable compound for research and industrial purposes.

Properties

IUPAC Name

(1,2-dibromo-2-phenylethenyl)benzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10Br2/c15-13(11-7-3-1-4-8-11)14(16)12-9-5-2-6-10-12/h1-10H
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XNJYRGMCZCPTJE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=C(C2=CC=CC=C2)Br)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10Br2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.04 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.